5-nitro-2-(1H-pyrrol-1-yl)phenol

Übersicht

Beschreibung

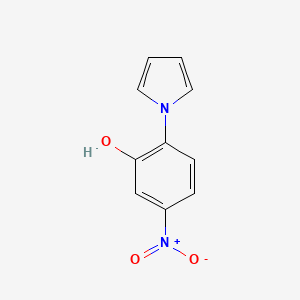

5-Nitro-2-(1H-pyrrol-1-yl)phenol is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol This compound is characterized by the presence of a nitro group (-NO2) and a pyrrole ring attached to a phenol moiety

Wirkmechanismus

Mode of Action

A molecular docking investigation of similar compounds revealed binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . These interactions could potentially influence the compound’s mode of action.

Result of Action

Similar compounds have shown pronounced docking properties and biological activity , suggesting potential therapeutic possibilities.

Vorbereitungsmethoden

The synthesis of 5-nitro-2-(1H-pyrrol-1-yl)phenol typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This method is operationally simple, practical, and economical, providing good to excellent yields under mild reaction conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

5-Nitro-2-(1H-pyrrol-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

Reduction: The compound can be reduced using common reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, where the hydrogen atom on the phenol ring is replaced by other substituents.

Common Reagents and Conditions: Typical reagents include iron (III) chloride for condensation reactions, sodium borohydride for reduction, and various electrophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-amino-2-(1H-pyrrol-1-yl)phenol.

Wissenschaftliche Forschungsanwendungen

5-Nitro-2-(1H-pyrrol-1-yl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

5-Nitro-2-(1H-pyrrol-1-yl)phenol can be compared with other similar compounds, such as:

5-Nitro-2-(1H-imidazol-1-yl)phenol: Similar structure but with an imidazole ring instead of a pyrrole ring.

5-Nitro-2-(1H-pyrrol-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

5-Nitro-2-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biologische Aktivität

5-Nitro-2-(1H-pyrrol-1-yl)phenol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a nitro group and a pyrrole moiety, which are significant for its biological activity. The general structure can be represented as follows:

Key Structural Features:

- Nitro Group (-NO2) : Often associated with increased biological activity.

- Pyrrole Ring : Known for its role in various pharmacological activities.

The biological activity of this compound is attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its potential therapeutic effects.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess this activity .

Antimicrobial Activity

Several studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial effects. For instance, the introduction of electron-withdrawing groups like nitro enhances the binding affinity and activity against various pathogens.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Similar Pyrrole Derivative | 3.125 | Escherichia coli |

| Another Pyrrole Compound | 10 | Pseudomonas aeruginosa |

Note: TBD indicates that specific MIC values for this compound need further investigation.

Antitumor Activity

Pyrrole derivatives are being explored for their antitumor properties. In particular, studies have indicated that modifications to the pyrrole structure can enhance cytotoxicity against cancer cell lines. For example, a recent study highlighted the potential of structurally similar compounds in inhibiting tumor growth through apoptosis induction .

Study 1: Antimicrobial Efficacy

A study conducted on various pyrrole derivatives demonstrated that introducing a nitro group significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The results indicated that compounds with similar structural features to this compound exhibited potent antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents .

Study 2: Antitumor Potential

Research focusing on the synthesis of highly functionalized pyrrole derivatives revealed their capability to inhibit cancer cell proliferation. Compounds structurally related to this compound were shown to modulate estrogen receptor activity, potentially offering new strategies for treating estrogen-dependent cancers .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrrole derivatives:

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antimicrobial, Antitumor (TBD) | TBD |

| Pyrrole Benzamide Derivative | Strong antibacterial (3.125 µg/mL) | 3.125 µg/mL against S. aureus |

| Highly Functionalized Pyrrole Derivative | Antitumor (effective against ER+ cells) | IC50 = 10 µM |

Eigenschaften

IUPAC Name |

5-nitro-2-pyrrol-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-10-7-8(12(14)15)3-4-9(10)11-5-1-2-6-11/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDJALIVRCUNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.